3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid include other imidazo[1,2-a]pyridine derivatives such as:
3-(3-Pyridyl)acrylic acid: Known for its use as a synthetic intermediate and its biological activities.
(E)-3-(Imidazo[1,2-a]pyridin-3-yl)acrylic acid: . The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-8-9-20-14(6-7-16(21)22)17(19-15(20)10-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,21,22)/b7-6+ |
InChI Key |
JGYPFQPHSNKOMO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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